2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Receptor Binding 5-HT2A Structure-Activity Relationship

Inconsistent experimental outcomes arise when 2C analogs are substituted without empirical validation of their divergent pharmacological profiles. 2C-D HCl (CAS 25505-65-1) provides a well-characterized reference compound with documented 5-HT2A binding affinity (Ki 23.9 nM) and weak partial agonist activity (pEC50 5.09), establishing a reliable baseline for SAR studies. • ≥98% purity with ≥4-year storage stability at -20°C • DEA exempt preparation available to qualified institutions without controlled substance registration • Validated for LC-MS/MS and GC/MS forensic method development Supplied with comprehensive Certificate of Analysis for regulated forensic toxicology and academic research applications.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 25505-65-1
Cat. No. B027185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-methylphenethylamine hydrochloride
CAS25505-65-1
Synonyms2,5-Dimethoxy-4-methylbenzeneethanamine Hydrochloride;  2-(2,5-Dimethoxy-4-methylphenyl)ethylamine Hydrochloride;  4-Methyl-2,5-dimethoxyphenethylamine Hydrochloride;  2C-D; _x000B_
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)CCN)OC.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
InChIKeyUIPCUUZBUOLEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2C-D HCl for Forensic & Research Sourcing


2,5-Dimethoxy-4-methylphenethylamine hydrochloride (CAS 25505-65-1, commonly referred to as 2C-D HCl) is a substituted phenethylamine belonging to the 2C family of psychedelic compounds [1]. It is characterized by 2,5-dimethoxy substitution on the aromatic ring and a 4-methyl group, which distinguishes it from other 2C analogs with different 4-position substituents (e.g., 4-bromo for 2C-B, 4-iodo for 2C-I) [2]. The hydrochloride salt form is a crystalline solid that is soluble in water and ethanol, making it suitable for in vitro and in vivo experimental formulations [3].

Target5-HT2A receptor binding and functional selectivity studies
ModelBehavioral pharmacology – discriminative stimulus and locomotor activity
FormatHydrochloride salt; aqueous-soluble for in vitro and in vivo formulations

Why 2C-D HCl Cannot Be Replaced


Although 2C compounds share a common 2,5-dimethoxyphenethylamine scaffold, their pharmacological profiles diverge significantly based on the 4-position substituent [1]. For example, while 2C-D (4-methyl) and 2C-E (4-ethyl) both stimulate locomotor activity at low doses, 2C-I (4-iodo) acts as a 5-HT2A antagonist in arachidonic acid release assays, a functional property not shared by 2C-D [1]. Furthermore, the biased agonism profiles at the 5-HT2A receptor vary with lipophilicity, which is directly influenced by the 4-substituent [2]. Therefore, substituting one 2C analog for another without empirical validation can lead to inconsistent experimental outcomes and misinterpretation of structure-activity relationships. The following quantitative evidence underscores the specific and non-interchangeable properties of 2C-D HCl.

4-Methyl substitution (2C-D)
4-Ethyl (2C-E) or 4-Bromo (2C-B) analogs shift 5-HT2A binding affinity and functional efficacy profiles; biased agonism signatures may not transfer
Biphasic locomotor response
2C-I, 2C-T-2, and DOC show only dose-dependent depression; substituting loses the distinct low-dose stimulation phenotype
Hallucinogen discriminative stimulus
2C-T-2 fails to fully substitute for any hallucinogen training drug; behavioral reference context differs substantially

2C-D HCl Differentiation Evidence


Moderate 5-HT2A Receptor Binding Affinity

2C-D binds to the human 5-HT2A receptor with a Ki of 23.9 nM [1]. In comparison, the 4-bromo analog 2C-B demonstrates approximately 3- to 4-fold higher affinity (Ki range 6.9–8.6 nM) [2], while the N-benzyl derivative 25D-NBOMe exhibits a >100-fold increase in affinity (Ki = 0.22 nM) [1]. This intermediate affinity profile makes 2C-D a valuable reference compound for studies examining the relationship between 4-position substituent bulk/lipophilicity and receptor engagement.

5-HT2A Binding Affinity
Head-to-head
Ki = 23.9 nM
Supports 4-substituent SAR binding benchmarks
Compared to 2C-B (6.9–8.6 nM) and 25D-NBOMe (0.22 nM)
Receptor Binding 5-HT2A Structure-Activity Relationship

Weak Partial Agonism at 5-HT2A Receptors

2C-D acts as a weak partial agonist at 5-HT2A receptors with a pEC50 of 5.09 (EC50 ≈ 8.1 μM) [1]. In contrast, the 4-ethyl analog 2C-E demonstrates higher potency and efficacy in both PLC-IP and PLA2-AA pathways, while 2C-I uniquely exhibits antagonist activity in the arachidonic acid release assay [2]. This functional divergence is further contextualized by the correlation between 4-substituent lipophilicity and miniGαq pathway bias, wherein 2C-D's moderate lipophilicity yields a distinct biased agonism signature compared to both more and less lipophilic 2C analogs [3].

5-HT2A Functional Activity
Head-to-head
pEC50 = 5.09 (weak partial agonist)
Contextualizes biased agonism and signaling pathway divergence
2C-I is antagonist in PLA2 pathway; 2C-E shows higher efficacy
Functional Activity 5-HT2A Biased Agonism

Biphasic Locomotor Activity Stimulation

In mouse locomotor activity assays, 2C-D and 2C-E were the only compounds among six tested substituted phenethylamines (2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, DOC) that produced a significant stimulation of activity at low doses before inducing depression at higher doses [1]. All other compounds, including the 4-iodo analog 2C-I and the 4-ethylthio analog 2C-T-2, only depressed locomotor activity across the dose range tested. This biphasic locomotor effect is a distinguishing in vivo behavioral characteristic of 2C-D relative to most other 2C analogs.

Locomotor Activity
Head-to-head
Biphasic: stimulation at low doses
Differentiates from monotonic depression of most 2C analogs
Mouse model (0.3–30 mg/kg); 2C-C, 2C-I, 2C-T-2 only depression
In Vivo Behavior Locomotor Activity Dose-Response

Hallucinogen Discriminative Stimulus Substitution

In rats trained to discriminate various psychoactive compounds, 2C-D fully substituted for at least one hallucinogenic training drug (DMT, (−)DOM, (+)LSD, or (±)MDMA) but did not fully substitute for the stimulant (+)-methamphetamine [1]. This pattern was shared by 2C-C, 2C-E, and 2C-I, but notably not by 2C-T-2, which failed to fully substitute for any hallucinogen training compound despite being a full 5-HT2A/2C agonist in vitro. The discriminative stimulus profile of 2C-D thus aligns with classic hallucinogens and differentiates it from both stimulants and certain atypical 2C analogs.

Discriminative Stimulus
Head-to-head
Full substitution for hallucinogen training drugs
Supports behavioral pharmacology reference compound context
Not shared by 2C-T-2; aligns with classic hallucinogens
Drug Discrimination Hallucinogen Behavioral Pharmacology

High Aqueous Solubility and Storage Stability

2C-D hydrochloride is soluble in water to at least 25 mg/mL (equivalent to ~108 mM) [1]. This high aqueous solubility contrasts with the freebase form and simplifies the preparation of dosing solutions for in vivo studies or stock solutions for in vitro assays. Commercial analytical standards of 2C-D HCl are supplied with a purity of ≥98% and are documented to be stable for ≥4 years when stored at -20°C [2]. These well-defined physicochemical properties reduce experimental variability associated with compound degradation or incomplete dissolution.

Solubility & Stability
Source review
Aqueous solubility ≥25 mg/mL; ≥4-year stability at -20°C
Supports formulation consistency and long-term study design
Supplier-reported data; verify under actual experimental conditions
Physicochemical Properties Solubility Stability

Research & Forensic Applications of 2C-D HCl


5-HT2A Receptor SAR Studies

2C-D HCl serves as a key reference compound for probing the impact of 4-position substituents on 5-HT2A receptor binding affinity and functional selectivity. Its intermediate Ki of 23.9 nM at 5-HT2A [1] and weak partial agonist profile (pEC50 = 5.09) [2] provide a baseline for comparing analogs with more (e.g., 2C-B) or less (e.g., 2C-H) bulky 4-substituents. Furthermore, the established correlation between 4-substituent lipophilicity and biased agonism positions 2C-D as an essential compound for delineating the molecular determinants of G-protein versus β-arrestin pathway activation.

Hallucinogen-Like Behavioral Pharmacology

2C-D is an appropriate positive control for rodent drug discrimination and locomotor activity assays investigating hallucinogen-like effects. Its full substitution for at least one hallucinogen training drug [1] and its unique biphasic locomotor dose-response profile (stimulation at low doses) [1] differentiate it from non-hallucinogenic 2C analogs (e.g., 2C-T-2) and stimulants. Researchers can leverage these established behavioral benchmarks to evaluate novel psychoactive substances or to explore the neuropharmacological mechanisms underlying psychedelic experiences.

Forensic Toxicology Method Development

2C-D HCl is a critical analytical reference standard for the development and validation of LC-MS/MS and GC/MS methods aimed at detecting and quantifying 2C-series designer drugs in biological matrices [1]. Its well-defined purity (≥98%) and long-term storage stability (≥4 years at -20°C) [2] ensure reliable calibration and quality control. The availability of stable-labeled internal standards (e.g., 2C-D-13C,D3) further enhances the precision of quantitative assays , making 2C-D an indispensable tool for clinical and forensic toxicology laboratories.

Comparative Pharmacokinetic and Metabolism Studies

2C-D HCl can be employed as a model compound to investigate the in vivo pharmacokinetics and metabolic fate of 4-substituted 2,5-dimethoxyphenethylamines. Its metabolism in rats has been partially described [1], and its high aqueous solubility (≥25 mg/mL) [2] facilitates intravenous or oral dosing. Comparative studies with other 2C analogs (e.g., 2C-B, 2C-E) can elucidate how the 4-substituent influences absorption, distribution, metabolism, and excretion (ADME) parameters, thereby informing toxicological risk assessments and the interpretation of forensic casework.

Application
Selection Property
Validation Focus
5-HT2A Receptor SAR Studies
4-substituent structure-activity relationship context
Binding affinity and functional selectivity endpoints
Behavioral Pharmacology Research
Discriminative stimulus and locomotor dose-response profile
Behavioral substitution and activity pattern interpretation
Forensic Toxicology Method Development
Certified purity and isotope-labeled internal standard availability
Method calibration and quality control for research matrices
Comparative Pharmacokinetic & Metabolism Studies
Aqueous solubility and salt form for dosing solutions
ADME parameter comparison across 4-substituted analogs

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